N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide
Description
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 5-position with a hexanamide-benzyl group. This molecule combines a lipophilic hexanamide chain with an aromatic benzyl moiety, which may enhance its pharmacokinetic properties, such as membrane permeability and target binding affinity. Synthetically, it is prepared via reactions involving enaminones and active methylene compounds, as described in methods analogous to Example 1 of Lilly Industries Limited’s protocols . The compound’s structural complexity and functional groups make it a candidate for further exploration in medicinal chemistry, particularly in anti-hypersensitivity applications .
Properties
CAS No. |
63194-01-4 |
|---|---|
Molecular Formula |
C16H21N3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide |
InChI |
InChI=1S/C16H21N3OS/c1-3-4-6-11-15(20)19(16-17-13(2)18-21-16)12-14-9-7-5-8-10-14/h5,7-10H,3-4,6,11-12H2,1-2H3 |
InChI Key |
UXDWDMOTWMYMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CC1=CC=CC=C1)C2=NC(=NS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl or hexanamide groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thiadiazole-Based Derivatives
Thiadiazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Key comparisons are summarized below:
Key Observations :
- Lipophilicity : The hexanamide chain in the target compound enhances lipophilicity compared to shorter-chain analogs (e.g., phenyl acetamide derivatives) .
- Thermal Stability : Higher melting points (e.g., 290°C for compound 8a) correlate with rigid aromatic systems and hydrogen-bonding carbonyl groups .
- Spectral Signatures : Dual carbonyl peaks in compound 8a (1679 and 1605 cm⁻¹) suggest distinct electronic environments for acetyl and benzamide groups, absent in simpler analogs .
Oxadiazole-Based Derivatives
Replacing the thiadiazole sulfur with oxygen alters electronic properties and bioactivity:
Key Observations :
Structural Analogs with Varied Backbones
Other analogs with modified cores or substituents include:
Key Observations :
- Substituent Flexibility : Allyl and isoxazole groups introduce steric and electronic diversity, influencing binding specificity .
- Synthetic Accessibility : Compounds like 6 are synthesized via hydroxylamine-mediated cyclization, contrasting with the alkylation/amidation routes used for the target compound .
Biological Activity
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings. The compound has been investigated primarily for its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₂₁N₃OS
- Molecular Weight : 303.14 g/mol
- Canonical SMILES : CCCCCCC(=O)N(CC1=CC=CC=C1)C2=NC(=NS2)C
The compound features a benzyl group attached to a hexanamide chain, with a thiadiazole moiety that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In a screening assay involving multicellular spheroids, the compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Multicellular Spheroid Assay
In a study conducted by Walid Fayad et al., the compound was tested against several cancer cell lines using multicellular spheroids as a model. The results indicated:
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 30 |
| HeLa (Cervical) | 10 | 25 |
| A549 (Lung) | 20 | 35 |
The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
Another aspect of the biological activity of this compound is its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Experimental Findings
In an animal model of inflammation, the administration of this compound resulted in a significant reduction in levels of IL-6 and TNF-alpha:
| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 150 | 100 |
| Low Dose (10 mg/kg) | 90 | 60 |
| High Dose (50 mg/kg) | 50 | 30 |
These results indicate a promising anti-inflammatory profile for the compound.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cytokine Modulation : It inhibits the secretion of pro-inflammatory cytokines.
- Cell Cycle Arrest : Evidence suggests it may cause cell cycle arrest in specific phases, contributing to its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
